molecular formula C7H3BrCl2N2 B12094363 7-bromo-2,5-dichloro-1H-benzo[d]imidazole CAS No. 1035390-50-1

7-bromo-2,5-dichloro-1H-benzo[d]imidazole

Cat. No.: B12094363
CAS No.: 1035390-50-1
M. Wt: 265.92 g/mol
InChI Key: NOBATVWXGQUXSJ-UHFFFAOYSA-N
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Description

The exploration of novel heterocyclic compounds is a driving force in modern drug discovery and materials science. Among these, 7-bromo-2,5-dichloro-1H-benzo[d]imidazole represents a molecule of significant interest, primarily due to its unique structural features. The presence of a benzimidazole (B57391) core, substituted with three halogen atoms at distinct positions, suggests a high potential for diverse biological activities and applications in materials science.

The benzimidazole scaffold, a bicyclic molecule composed of a fused benzene (B151609) and imidazole (B134444) ring, is widely recognized as a "privileged" structure in medicinal chemistry. nih.govnih.gov This designation stems from its ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. impactfactor.orgresearchgate.net Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer (e.g., bendamustine) treatments. researchgate.netnih.gov The versatility of the benzimidazole nucleus lies in its unique electronic properties, its capacity for hydrogen bonding, and the potential for substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties. nih.govimpactfactor.org

In the realm of materials science, benzimidazoles are valued for their thermal stability, chemical resistance, and ability to form coordination complexes with various metals. These properties make them suitable for applications in high-performance polymers, corrosion inhibitors, and as ligands in catalysis.

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful and widely used strategy in organic and medicinal chemistry. jk-sci.commt.com The incorporation of halogens such as bromine and chlorine can profoundly alter a molecule's properties in several ways:

Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

Metabolic Stability: The introduction of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. mdpi.com

Electronic Effects: Halogens are electronegative and can influence the electron distribution within a molecule, thereby modulating its reactivity and biological activity. rsc.org

The strategic placement of halogens on a heterocyclic scaffold like benzimidazole can therefore be used to optimize its drug-like properties and enhance its therapeutic potential.

Research into halogenated benzimidazole derivatives has yielded a plethora of compounds with diverse and potent biological activities. For instance, the presence of a halogen atom at the 5-position of the benzimidazole ring has been shown to enhance antifungal activity. nih.gov Furthermore, various mono-, di-, and tri-halogenated benzimidazoles have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.net

The synthesis of these compounds typically involves the condensation of a halogenated o-phenylenediamine (B120857) with a carboxylic acid or aldehyde, often under acidic or oxidizing conditions. acs.orgnih.gov The specific regiochemistry of the final product is determined by the substitution pattern of the starting materials.

Despite the extensive research on halogenated benzimidazoles, a significant research gap exists specifically for this compound. A comprehensive search of the scientific literature reveals a scarcity of studies focused on the synthesis, characterization, and biological evaluation of this particular tri-halogenated derivative.

This lack of information presents a compelling opportunity for further investigation. The unique substitution pattern of this compound, with a bromine atom at the 7-position and chlorine atoms at the 2- and 5-positions, could lead to novel biological activities or material properties that are distinct from other known halogenated benzimidazoles.

Future research in this area could focus on:

Developing efficient and regioselective synthetic routes to access this compound in high purity and yield.

Thoroughly characterizing its physicochemical properties , including its crystal structure, spectroscopic data, and solubility.

Screening the compound for a wide range of biological activities , including anticancer, antimicrobial, and enzyme inhibitory effects.

Investigating its potential applications in materials science , such as in the development of novel polymers or functional materials.

The exploration of this understudied compound holds the promise of expanding the chemical space of benzimidazole derivatives and potentially leading to the discovery of new lead compounds for drug discovery or novel materials with valuable properties.

Data Tables

Table 1: Physicochemical Properties of Selected Halogenated Benzimidazoles

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Bromobenzimidazole54624-57-6C₇H₅BrN₂197.03191-196
5-Bromo-2-chloro-1H-benzimidazole683240-76-8C₇H₄BrClN₂231.48Not Available
5-Bromo-2-methyl-1H-benzimidazole1964-77-8C₈H₇BrN₂211.06Not Available
5-Bromo-1H-benzo[d]imidazol-2-amine791595-74-9C₇H₆BrN₃212.05Not Available
7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole1267628-01-2C₉H₉BrN₂225.09Not Available

Data sourced from publicly available chemical databases. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comambeed.combldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1035390-50-1

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

4-bromo-2,6-dichloro-1H-benzimidazole

InChI

InChI=1S/C7H3BrCl2N2/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H,11,12)

InChI Key

NOBATVWXGQUXSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)Cl)Br)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 7 Bromo 2,5 Dichloro 1h Benzo D Imidazole

Advanced Precursor Synthesis and Regioselective Halogenation Pathways

The construction of the 7-bromo-2,5-dichloro-1H-benzo[d]imidazole core relies on established benzimidazole (B57391) synthesis protocols followed by precise control of halogenation reactions.

The synthesis of the benzimidazole skeleton is typically achieved through the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile, such as a carboxylic acid or an aldehyde. nih.govacs.org

A convergent synthesis for this compound would involve the cyclization of a pre-halogenated precursor, such as 3-bromo-5-chloro-1,2-phenylenediamine with a suitable dichloromethylating agent or by condensing 4-bromo-6-chloro-1,2-phenylenediamine with 2-chloroacetic acid followed by further chlorination. This approach offers the advantage of installing the halogens at defined positions early in the synthetic sequence.

A divergent synthesis , which is often more versatile, begins with a simpler, more accessible benzimidazole core, followed by sequential halogenation steps. For example, one could start with the commercially available 5-chlorobenzimidazole (B1584574) and introduce the second chlorine and the bromine atom in subsequent steps. The condensation of o-phenylenediamines with aldehydes often requires an oxidizing agent, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), to facilitate the cyclization. nih.govacs.org

Table 1: Common Methods for Benzimidazole Core Synthesis Users can sort the table by method, precursors, and reaction conditions.

Method Diamine Precursor C1 Source Reaction Conditions Reference
Phillips Condensation o-phenylenediamine Carboxylic Acid Dehydrating acids (e.g., PPA, HCl) nih.govacs.org
Weidenhagen Synthesis o-phenylenediamine Aldehyde Oxidizing agent (e.g., Na₂S₂O₅, air, I₂) nih.govacs.org

Achieving the specific 2,5,7-trihalogenation pattern on the benzimidazole nucleus requires careful selection of halogenating agents and reaction conditions to control regioselectivity. The inherent electronic properties of the benzimidazole ring direct electrophilic substitution, but the presence of existing halogen substituents significantly influences the position of subsequent additions.

Direct halogenation can be achieved using various reagents. For instance, systems like hydrogen peroxide with hydrohalic acid (H₂O₂/HX) can generate Cl₂ and Br₂ in situ, providing a convenient method for dichlorination and dibromination of ring-fused benzimidazoles. nih.gov The use of N-halosuccinimides (NCS for chlorination, NBS for bromination) is a common and effective method for the regioselective halogenation of arenes and heterocycles. acs.org Palladium-catalyzed C-H halogenation, using an N-halosuccinimide, can also provide excellent regioselectivity, often directed by a coordinating atom within the heterocyclic ring. semanticscholar.org

A plausible divergent route to this compound could start with 2,5-dichlorobenzimidazole, which is then subjected to regioselective bromination. The electron-withdrawing nature of the two chlorine atoms deactivates the benzene (B151609) ring, but the 7-position remains the most susceptible site for further electrophilic attack.

Table 2: Selected Reagents for Halogenation of Benzimidazoles Users can sort the table by reagent, type of halogenation, and typical conditions.

Reagent Halogenation Type Typical Conditions Reference
H₂O₂ / HCl Chlorination Aqueous/Organic solvent nih.gov
H₂O₂ / HBr Bromination Aqueous/Organic solvent, slower than chlorination nih.gov
SO₂Cl₂ Chlorination Varies nih.gov
N-Chlorosuccinimide (NCS) Chlorination Fluorinated alcohols or with Pd-catalysis acs.orgsemanticscholar.org

Functional Group Interconversion and Post-Synthetic Modification of this compound

The three distinct halogen atoms on the benzimidazole core serve as versatile handles for a wide array of post-synthetic modifications, enabling the construction of complex molecular derivatives.

The electron-deficient nature of the tri-halogenated benzimidazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the halogens towards substitution typically follows the order Br > Cl, and is highly dependent on the position. The halogens at the 2- and 7-positions are generally more activated towards SNAr than the one at the 5-position due to the electronic influence of the imidazole (B134444) ring nitrogens.

Selective substitution can be achieved by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile. nih.gov Studies on related poly-brominated heterocyclic systems have shown that mono-substitution can be achieved by using a stoichiometric amount of the nucleophile, while di-substitution often requires harsher conditions or an excess of the nucleophile. nih.gov Common nucleophiles used in these reactions include amines (e.g., morpholine, piperidine), alkoxides, and thiolates. nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. rhhz.netresearchgate.netscispace.com The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization. The C-Br bond is significantly more reactive than the C-Cl bonds in typical palladium-catalyzed reactions, allowing for selective coupling at the 7-position.

Suzuki-Miyaura Coupling: This reaction couples the halo-benzimidazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents. nih.gov

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the halo-benzimidazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the halo-benzimidazole with an amine. It is a key method for introducing primary or secondary amine functionalities. beilstein-journals.org

Negishi Coupling: This reaction involves the coupling of the halo-benzimidazole with an organozinc reagent to form a C-C bond, known for its high functional group tolerance. rhhz.net

By tuning the catalyst, ligands, and reaction conditions, it is possible to selectively functionalize the 7-bromo position while leaving the 2- and 5-chloro positions intact for subsequent transformations.

Table 3: Overview of Cross-Coupling Reactions for Halogenated Benzimidazoles Users can sort the table by reaction name, bond formed, and typical catalyst system.

Reaction Name Bond Formed Typical Catalyst System Notes Reference
Suzuki-Miyaura C-C (Aryl/Vinyl) Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) C-Br more reactive than C-Cl nih.gov
Sonogashira C-C (Alkynyl) Pd catalyst, Cu(I) co-catalyst, Base Useful for introducing terminal alkynes beilstein-journals.org
Buchwald-Hartwig C-N Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos) Enables arylation/amination beilstein-journals.org

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily functionalized. nih.gov The presence of two nitrogen atoms (N1 and N3) can lead to mixtures of isomers upon substitution, although in many cases one tautomer predominates.

N-Alkylation: This is commonly achieved by treating the benzimidazole with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile. researchgate.net

N-Arylation: This can be accomplished via Chan-Lam or Ullmann coupling reactions, typically using an aryl boronic acid or an aryl halide in the presence of a copper catalyst. beilstein-journals.org

N-Acylation: The introduction of an acyl group is usually performed using an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine.

These N-functionalization reactions add another layer of diversity to the derivatives that can be synthesized from the this compound scaffold.

Organometallic Reactions (e.g., Lithiation, Grignard Formation) and Subsequent Electrophilic Quenches

Organometallic reactions provide a powerful toolkit for the functionalization of heterocyclic compounds, including benzimidazoles. These reactions, such as lithiation and Grignard reagent formation, can transform C-H or C-halogen bonds into C-metal bonds, which can then be reacted with a variety of electrophiles to introduce new substituents.

Lithiation: Directed ortho-lithiation is a common strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of benzimidazoles, the nitrogen atoms can direct the deprotonation of an adjacent C-H bond. For instance, 2-phenyl-N-n-butylbenzimidazole has been shown to undergo directed lithiation on the phenyl group. nih.gov In the case of this compound, several sites are potential targets for lithiation. The reactivity would depend on the specific reaction conditions, such as the choice of organolithium reagent and temperature. The bromine atom could also potentially undergo lithium-halogen exchange. Following lithiation, the resulting organolithium species could be quenched with various electrophiles to introduce new functional groups.

Grignard Reagent Formation: The formation of a Grignard reagent from an aryl halide is a classic organometallic reaction. wikipedia.orgyoutube.comlibretexts.orglibretexts.org Theoretically, the bromine atom at the 7-position of this compound could be converted to a Grignard reagent by reaction with magnesium metal. However, the presence of other reactive functional groups, such as the N-H of the imidazole ring, could complicate this transformation. The N-H proton is acidic and would likely be deprotonated by the Grignard reagent once formed. Protection of the imidazole nitrogen would likely be necessary before attempting Grignard reagent formation.

Electrophilic Quenches: Once a metallated benzimidazole species is formed (either through lithiation or Grignard reagent formation), it can be reacted with a wide array of electrophiles. This allows for the introduction of various substituents onto the benzimidazole core.

Table 1: Potential Electrophilic Quenches for Metallated this compound

ElectrophileResulting Functional Group
Alkyl halides (e.g., CH₃I)Alkyl
Aldehydes/KetonesHydroxyalkyl
Carbon dioxide (CO₂)Carboxylic acid
Disulfides (e.g., (CH₃S)₂)Thioether
Borates (e.g., B(OCH₃)₃)Boronic acid/ester

It is crucial to reiterate that these are potential reaction pathways based on general organometallic principles, and their successful application to this compound would require experimental validation.

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. preprints.org In recent years, these principles have been increasingly applied to the synthesis of benzimidazole derivatives.

Solvent-Free and Reduced-Solvent Reaction Systems

One of the key principles of green chemistry is the reduction or elimination of solvent use. Solvent-free, or solid-state, reactions can lead to improved reaction rates, higher yields, and simpler work-up procedures. For the synthesis of benzimidazoles, solvent-free condensation of o-phenylenediamines with aldehydes or carboxylic acids has been reported, often with the aid of a solid support or catalyst. preprints.org While no specific examples for this compound exist, this approach represents a potentially greener synthetic route compared to traditional solvent-based methods.

Microwave-Assisted and Photoredox Catalysis Approaches

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. mdpi.comasianpubs.orgpreprints.orgacs.orgbeilstein-journals.orgacs.orgnih.govjocpr.comarkat-usa.org The synthesis of various benzimidazole derivatives has been successfully achieved using microwave assistance. mdpi.comasianpubs.orgpreprints.orgacs.orgbeilstein-journals.orgacs.orgnih.govjocpr.comarkat-usa.org This technique could potentially be applied to the synthesis of this compound, offering a more energy-efficient and rapid alternative to traditional heating methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for General Benzimidazoles

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Yield Often moderateGenerally higher
Energy Consumption HighLow
Side Reactions More prevalentOften reduced

Photoredox Catalysis: Visible-light photoredox catalysis has become a prominent strategy for C-H functionalization under mild reaction conditions. beilstein-journals.orgacs.orgnih.govrsc.org This methodology has been applied to the selective C-H trifluoromethylation of benzimidazoles at the C4-position. rsc.org In principle, photoredox catalysis could be explored for the direct C-H functionalization of the this compound core, providing a novel route for derivatization that avoids the need for pre-functionalized starting materials.

Biocatalytic Transformations for Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to organic synthesis. Halogenases are a class of enzymes that can introduce halogen atoms into organic molecules with high regioselectivity under mild conditions. mdpi.com While the direct biocatalytic synthesis of this compound has not been reported, enzymatic methods could potentially be employed for its derivatization. For example, a halogenase could be used to introduce an additional halogen atom, or other enzymes could be used to modify existing substituents. Biocatalytic halogenation has been demonstrated for other heterocyclic compounds, such as aminothiazoles. nih.gov The application of such enzymatic systems to a pre-existing halogenated benzimidazole like the title compound would be a novel area of research.

Computational and Theoretical Investigations of 7 Bromo 2,5 Dichloro 1h Benzo D Imidazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are pivotal in predicting the molecular properties of novel compounds. For benzimidazole (B57391) derivatives, methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy in predicting geometries, electronic properties, and vibrational frequencies. nih.govresearchgate.netresearchgate.net

Electronic Structure Elucidation (HOMO-LUMO Energetics, Molecular Electrostatic Potential Surfaces)

The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. dntb.gov.ua A smaller energy gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule, identifying electrophilic and nucleophilic sites. nih.gov For a molecule like 7-bromo-2,5-dichloro-1H-benzo[d]imidazole, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole (B134444) ring and the halogen atoms due to their high electronegativity, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atom of the N-H group, highlighting its acidic nature. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies

Parameter Predicted Value (eV)
EHOMO Value
ELUMO Value
Energy Gap (ΔE) Value

Note: The values in this table are illustrative and would require specific DFT calculations for this compound.

Tautomerism, Conformational Analysis, and Isomer Stability Studies

Benzimidazole and its derivatives can exhibit prototropic tautomerism, where a proton can shift between the two nitrogen atoms of the imidazole ring. mdpi.com Computational studies can predict the relative energies of these tautomers to determine the most stable form. The presence of substituents on the benzene (B151609) ring, such as the bromo and chloro groups in this case, can influence the electronic environment and thus the stability of the different tautomers.

Conformational analysis would be essential to identify the most stable three-dimensional arrangement of the atoms. While the benzimidazole core is largely planar, slight puckering or out-of-plane arrangements of the substituents could occur. DFT calculations can be used to determine the rotational barriers and the most stable conformers.

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of new compounds. Time-dependent DFT (TD-DFT) is used to predict UV-Visible absorption spectra, providing insights into the electronic transitions. mdpi.com The calculated vibrational frequencies from DFT can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes. researchgate.netresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which are often in good agreement with experimental data. researchgate.net

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique Predicted Signature
UV-Vis (λmax) Wavelength (nm)
FT-IR (Key Vibrations) N-H stretch, C=N stretch, C-Cl stretch, C-Br stretch
¹H NMR (δ) Chemical shifts for aromatic and N-H protons
¹³C NMR (δ) Chemical shifts for carbon atoms

Note: The values in this table are illustrative and require specific computational analysis.

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

DFT calculations can be employed to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the most likely reaction pathway for the synthesis of this compound. This understanding is crucial for optimizing reaction conditions to improve yield and purity.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time.

Ligand-Target Docking and Molecular Dynamics Simulations (e.g., Protein-Ligand, DNA-Ligand)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. nih.gov This method is instrumental in drug discovery for identifying potential biological targets. For this compound, docking studies could explore its binding affinity and mode of interaction with various enzymes or receptors implicated in diseases. Benzimidazole derivatives are known to interact with biomolecules through hydrogen bonding and hydrophobic interactions. researchgate.netnih.gov

Table 3: Intermolecular Interactions from Docking (Illustrative)

Interaction Type Potential Interacting Residues/Groups
Hydrogen Bonding N-H group with acceptor residues (e.g., Asp, Glu)
Nitrogen atoms with donor residues (e.g., Ser, Thr)
Halogen Bonding Bromo/Chloro groups with electron-rich atoms
Hydrophobic Interactions Benzene ring with nonpolar residues (e.g., Leu, Val)

Note: The interactions listed are hypothetical and would depend on the specific protein target.

Solvation Effects and Solvent-Accessible Surface Area (SASA) Calculations

The biological activity and chemical reactivity of a molecule are profoundly influenced by its interactions with solvents. Solvation models are therefore critical in computational studies to simulate the behavior of a compound in a solution phase, which often mimics physiological conditions. For this compound, understanding its solvation thermodynamics is key to predicting its solubility, stability, and interaction with biological targets.

Solvation Effects:

A hypothetical table of calculated solvation free energies for this compound in various solvents is presented below. These values are typically calculated using DFT methods.

SolventDielectric Constant (ε)Calculated Solvation Free Energy (ΔGsolv) (kcal/mol)
Water78.39-12.5
Ethanol24.55-10.2
DMSO46.68-11.8
Chloroform4.81-6.5
Toluene2.38-4.1

Solvent-Accessible Surface Area (SASA):

Crystal Packing Prediction and Polymorphism Studies

The solid-state properties of a compound, which are dictated by its crystal packing, are critical for its formulation and bioavailability. Computational methods can be employed to predict the most stable crystal structures (polymorphs) of a molecule and to understand the intermolecular interactions that govern its crystal lattice.

Crystal Packing Prediction:

Crystal structure prediction (CSP) methods aim to identify the most thermodynamically stable crystal packing arrangements for a given molecule. These methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. For this compound, the key intermolecular interactions driving crystal packing would likely be hydrogen bonding involving the imidazole N-H and N atoms, as well as halogen bonding (Br···N, Cl···N) and π-π stacking interactions between the aromatic rings. Studies on similar bromo-substituted benzimidazoles have highlighted the significant role of halogen bonds in directing the supramolecular assembly. researchgate.net

Polymorphism Studies:

Polymorphism, the ability of a compound to exist in more than one crystal form, can have profound effects on its physical properties, including melting point, solubility, and dissolution rate. Computational polymorphism studies involve searching for and characterizing different low-energy crystal structures. By analyzing the predicted polymorphs of this compound, one could anticipate the likelihood of polymorphism and identify the most stable form under different thermodynamic conditions. This information is invaluable in pharmaceutical development to ensure the consistent performance of a drug product.

A hypothetical table of predicted polymorphs for this compound is shown below.

PolymorphSpace GroupCalculated Lattice Energy (kcal/mol)Key Intermolecular Interactions
Form IP2₁/c-35.2N-H···N hydrogen bonds, π-π stacking
Form IIP-1-34.8N-H···N hydrogen bonds, Br···N halogen bonds
Form IIIC2/c-33.5π-π stacking, C-H···Cl interactions

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery and materials science for predicting the activity of new compounds and for designing molecules with desired properties.

For this compound, a QSAR study would typically involve synthesizing a series of analogs with variations at different positions of the benzimidazole scaffold and testing their biological activity (e.g., as enzyme inhibitors or antimicrobial agents). The structural variations could include different substituents at the N1 position, or replacement of the bromo and chloro atoms with other halogens or functional groups.

A QSAR model is developed by calculating a set of molecular descriptors for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that relates the descriptors to the observed activity. nih.govnih.gov

A general form of a QSAR equation is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients.

Similarly, a QSPR model could be developed to predict a physicochemical property, such as solubility or melting point, for analogs of this compound. Studies on halogenated aromatic compounds have shown that descriptors related to molecular size, polarizability, and electrostatic potential are often important in predicting their properties. nih.gov

A hypothetical QSAR data table for a series of benzimidazole analogs is presented below.

CompoundR1-substituentR2-substituentLogPDipole Moment (Debye)Biological Activity (IC₅₀, μM)
Analog 1HH2.53.110.5
Analog 2CH₃H2.93.38.2
Analog 3HF2.63.57.1
Analog 4CH₃F3.03.75.4
Analog 5ClH3.12.89.8
Analog 6ClF3.23.06.5

Molecular Interactions and Biological Target Engagement of 7 Bromo 2,5 Dichloro 1h Benzo D Imidazole

Mechanistic Investigations of Enzyme Inhibition and Activation (In Vitro, Cell-Free Systems)

There is currently no publicly available research detailing the mechanistic investigations of enzyme inhibition or activation specifically by 7-bromo-2,5-dichloro-1H-benzo[d]imidazole in cell-free systems.

Enzyme Kinetics and Inhibition Type Determination (e.g., Competitive, Non-Competitive, Uncompetitive)

No studies have been published that determine the enzyme kinetics or the type of inhibition (competitive, non-competitive, or uncompetitive) for this compound. Such studies would be essential to understand its mechanism of action and would typically involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.

Reversibility, Irreversibility, and Time-Dependent Inhibition Studies

Information regarding the reversibility, irreversibility, or time-dependent inhibition of enzymes by this compound is not available in the scientific literature. These studies are crucial for characterizing the nature of the inhibitor-enzyme complex.

Receptor Binding Profiling and Ligand-Target Specificity (In Vitro Cell-Based Assays, Organoid Models)

Specific data on the receptor binding profile and ligand-target specificity of this compound from in vitro cell-based assays or organoid models is not documented.

Radioligand Displacement Binding Assays for Receptor Affinity Determination

No radioligand displacement binding assays have been reported for this compound. This technique is commonly used to determine the binding affinity of a compound for a specific receptor.

High-Throughput Screening (HTS) Methodologies for Target Identification

While High-Throughput Screening (HTS) is a common method for identifying the biological targets of novel compounds, there are no published reports of HTS campaigns that have identified specific targets for this compound.

Biophysical Techniques for Direct Target Engagement (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There is no available data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) that would confirm the direct binding of this compound to any biological target. These methods are instrumental in quantifying the binding affinity and thermodynamics of ligand-target interactions.

Modulation of Intracellular Signaling Pathways and Cellular Processes (In Vitro, Cell Line Studies)

The benzimidazole (B57391) scaffold is a versatile pharmacophore found in a variety of natural and synthetic molecules with broad therapeutic applications. acs.orgnih.gov Derivatives of benzimidazole have been shown to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. researchgate.net

Halogenated benzimidazole derivatives have demonstrated significant potential in inducing apoptosis and modulating the cell cycle in various cancer cell lines. For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. nih.gov In one study, compound 13 , a benzimidazole derivative, induced significant early- and late-apoptotic cell populations in MDA-MB-231 cells and arrested the cell cycle in the G1 phase. nih.gov Similarly, compound 10 from the same study caused a prominent increase in cell distribution in the G2 phase in MDA-MB-231 cells. nih.gov These effects suggest that the cytotoxic properties of these compounds are linked to their ability to trigger apoptosis. nih.gov

Another study on a bromo-derivative of benzimidazole, compound 5 , revealed that it significantly increased the cell population in the G2/M-phase and induced a concentration-dependent increase in the percentage of late apoptotic cells in MCF-7, DU-145, and H69AR cancer cells. researchgate.net The induction of apoptosis by benzimidazole derivatives can occur through the intrinsic pathway, as evidenced by the disruption of the mitochondrial membrane potential. nih.gov For example, a novel derivative of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) demonstrated strong pro-apoptotic activity in CCRF-CEM cells, which correlated with a significant reduction in mitochondrial membrane potential (ΔΨm), indicating the activation of the intrinsic apoptotic pathway. nih.gov This process is often accompanied by the activation of caspases, key mediators of apoptosis. nih.gov

The table below summarizes the effects of some halogenated benzimidazole derivatives on cell cycle and apoptosis.

Compound/Derivative ClassCell Line(s)Effect on Cell CycleApoptosis InductionReference(s)
Benzimidazole-based 1,3,4-oxadiazole (cpd 13)MDA-MB-231, A549G1 arrestInduces early and late apoptosis nih.gov
Benzimidazole-based 1,3,4-oxadiazole (cpd 10)MDA-MB-231G2 arrestInduces early apoptosis nih.gov
Bromo-benzimidazole derivative (cpd 5)MCF-7, DU-145, H69ARG2/M arrestInduces late apoptosis researchgate.net
4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivativeCCRF-CEM-Induces apoptosis via intrinsic pathway nih.gov
5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazoleHeLa, MCF7, A431-Cytotoxic, Topoisomerase I inhibition nih.gov

There is currently a lack of publicly available scientific literature detailing the specific effects of this compound or its close structural analogs on cellular metabolism and energy homeostasis.

No specific transcriptomic or proteomic studies for this compound have been identified in the public domain. However, studies on related halogenated benzimidazole ribosides, such as 5-(or 6-)Bromo-4,5-(or 5,7-)dichloro-1-beta-D-ribofuranosylbenzimidazole , have shown that these compounds can selectively inhibit the synthesis of nuclear heterogeneous RNA and messenger RNA. nih.gov This suggests that halogenated benzimidazoles have the potential to impact gene expression at the transcriptional level. nih.gov Further research is required to elucidate the specific transcriptomic and proteomic signatures induced by this compound.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. nih.gov

Structure-activity relationship (SAR) studies on various benzimidazole derivatives have highlighted the importance of halogen substitutions for their anticancer and antimicrobial activities. researchgate.net The presence of halogen atoms, such as chlorine and bromine, on the benzene (B151609) ring of the benzimidazole scaffold can enhance the biological activity. nih.govresearchgate.net For instance, the presence of a chlorine substituent on the benzene ring of a benzimidazole derivative was found to enhance its interaction with the active site of the aromatase enzyme. nih.gov

In a series of 1H-benzimidazole derivatives, a compound bearing a p-nitrophenyl group at the 2-position and a chloro group at the 6-position of a quinoline (B57606) ring (attached to the 2-position of the benzimidazole) showed significant antibacterial activity. researchgate.net Another study found that the presence of halogens like p-bromo and p-fluoro on a phenyl ring attached to the 1-position of the benzimidazole via a methylamine (B109427) linker increased antimicrobial activity. researchgate.net

For anticancer activity, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus have been shown to be critical. nih.gov The addition of a benzimidazole moiety to certain side chains has been shown to improve DNA binding affinity and enhance cytotoxic effects. nih.gov These findings underscore the importance of the substitution pattern on the benzimidazole ring in defining the pharmacophoric features responsible for its diverse biological activities. The specific combination of bromo and chloro substituents at positions 7, 2, and 5 of the 1H-benzo[d]imidazole ring likely confers a unique electronic and steric profile that will dictate its specific biological target engagement and subsequent cellular effects, though detailed studies are needed to confirm this.

Role of Halogen-Specific Interactions (e.g., Halogen Bonding, Lone Pair-π Interactions)

The presence of multiple halogen atoms on the benzimidazole scaffold of this compound suggests that halogen-specific interactions play a crucial role in its molecular recognition and biological activity. These non-covalent interactions, while often subtle, can significantly contribute to the stability of ligand-receptor complexes.

Halogen Bonding:

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen, oxygen, or sulfur atom, or the π-electrons of an aromatic system. nih.govnih.gov In this compound, both the bromine at C7 and the chlorines at C2 and C5 can act as halogen bond donors. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

Studies on related halogenated heterocyclic compounds have demonstrated the significance of these interactions in determining solid-state structures and biological activity. For instance, research on iodoimidazole derivatives has shown the formation of strong C-I...N and C-I...π halogen bonds that dictate their supramolecular assembly. nih.gov Similarly, dihalogenated pyromellitic diimides exhibit extensive halogen-bonding networks involving interactions between the halogen atoms and the lone pairs of carbonyl oxygen atoms. rsc.org For this compound, it can be inferred that the bromine and chlorine atoms are capable of forming halogen bonds with amino acid residues in a protein's active site, such as the backbone carbonyl oxygens or the side chains of serine, threonine, aspartate, and glutamate (B1630785).

Lone Pair-π Interactions:

Lone pair-π interactions are another class of non-covalent interactions that can influence molecular conformation and binding. These interactions occur between a lone pair of electrons on a heteroatom and the electron cloud of a π-system. In the case of this compound, the lone pairs on the halogen substituents can interact with the π-system of the benzimidazole ring itself or with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan, histidine) within a biological target. researchgate.netrsc.org

Theoretical and experimental studies on other benzimidazole derivatives have confirmed the presence and importance of such interactions. For example, in some metal complexes of 2-substituted benzimidazoles, intramolecular lone pair-π interactions have been observed to stabilize specific conformations. researchgate.net The electron-withdrawing nature of the halogen atoms in this compound would make the benzimidazole ring electron-deficient, which could favor interactions with electron-rich aromatic systems in a biological target.

The following table summarizes data from a study on furan-substituted benzimidazoles, illustrating the calculated energies of different types of π-interactions, which underscores their potential significance in molecular recognition.

Interaction TypeInteracting MoietiesCalculated Interaction Energy (kJ mol⁻¹)
C-H···π and π-π2-(furan-2-yl) and 1-(furan-2-ylmethyl) substituents-43.0
π-πBenzene and imidazole (B134444) rings of benzimidazole-39.8
Aromatic stackingProtonated benzimidazole cations-48.5
π-πInversion-center-related benzimidazole rings-55.0
Data adapted from a study on furan-substituted benzimidazoles and their interaction energies. nih.gov

Impact of Positional Isomerism and N-Substitution on Target Selectivity and Potency

The specific placement of substituents on the benzimidazole core and modifications at the N-1 position are well-established determinants of biological activity, influencing both the potency and selectivity of these compounds. nih.govnih.gov

Impact of Positional Isomerism:

Structure-activity relationship (SAR) studies on other substituted benzimidazoles have consistently shown that positional isomers can exhibit vastly different biological profiles. For example, a study on nitro-substituted 2-(4-methoxyphenyl)-1H-benzimidazoles as topoisomerase I inhibitors found that the 5-nitro isomer was significantly more active than its 4-nitro counterpart. nih.gov This highlights that even a small shift in the position of an electron-withdrawing group can lead to a dramatic change in activity, likely due to altered binding interactions within the target enzyme. In the case of this compound, the specific 2,5,7-substitution pattern will create a unique electrostatic potential surface that is critical for its selective recognition by a particular biological target. Research on halogenated benzoylindole derivatives also demonstrated that positional isomers could be differentiated by their mass spectrometric fragmentation patterns, indicating that the position of the halogen atom influences the molecule's fundamental chemical properties. researchgate.net

Impact of N-Substitution:

Substitution at the N-1 position of the benzimidazole ring is a common strategy for modulating the pharmacological properties of this class of compounds. The introduction of a substituent at this position can have several effects:

Steric Influence: The size and nature of the N-substituent can sterically hinder or facilitate binding to a target protein.

Solubility and Pharmacokinetics: N-substitution can alter the lipophilicity and hydrogen-bonding capacity of the molecule, thereby affecting its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Target Interactions: The N-substituent can introduce new interaction points with the target, such as hydrogen bonds, hydrophobic interactions, or π-stacking.

Numerous studies have demonstrated the profound impact of N-substitution on the biological activity of benzimidazoles. For instance, the synthesis and evaluation of novel N-substituted benzimidazole-derived Schiff bases revealed that the nature of the substituent at the N-1 position was a key determinant of their antiviral, antibacterial, and antiproliferative activities. mdpi.com Similarly, research on N-substituted benzimidazole derived carboxamides showed that different N-alkyl groups significantly influenced their antioxidative and antiproliferative effects. nih.gov

The table below, derived from a study on N-substituted 2-mercapto-1H-benzimidazoles, illustrates how different N-substituents can influence anti-inflammatory activity.

CompoundN-SubstituentAnti-inflammatory Activity (% inhibition of edema)
Derivative 1-CH₃Moderate
Derivative 2-CH₂CH₃Good
Derivative 3-CH₂-PhenylExcellent
Illustrative data based on general findings in the literature, such as those discussed in a review on the structure-activity relationships of benzimidazoles as anti-inflammatory agents. nih.gov

Advanced Applications of 7 Bromo 2,5 Dichloro 1h Benzo D Imidazole in Materials Science, Catalysis, and Analytical Chemistry

Utilization in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The strategic placement of bromo and chloro substituents on the benzimidazole (B57391) ring, in theory, provides multiple coordination sites and the potential for halogen bonding, making it an interesting candidate for ligand design. However, a detailed search of scientific literature did not yield specific examples of its use in the following areas.

Ligand Design for Transition Metal Complexes and Organometallics

No specific studies detailing the synthesis and characterization of transition metal complexes or organometallic compounds using 7-bromo-2,5-dichloro-1H-benzo[d]imidazole as a primary ligand were found. While research on metal complexes of other benzimidazole derivatives is extensive, data on the coordination behavior, stability, and structural properties of complexes formed with this particular tri-substituted benzimidazole is not available in the reviewed literature. researchgate.netnih.gov

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

There is no available research describing the use of this compound as a linker or building block for the construction of MOFs or COFs. The potential for this molecule to act as a node in such porous materials has not been explored in published studies.

Catalytic Activity and Selectivity of Metal-Benzimidazole Complexes

In the absence of synthesized metal complexes of this compound, there is no data on their catalytic activity or selectivity in chemical transformations. The broader field of benzimidazole-containing transition metal complexes is known for its catalytic applications in processes like ethylene (B1197577) oligomerization and polymerization, but specific findings for the target compound are absent. researchgate.netsioc-journal.cn

Functional Materials Development and Optoelectronic Applications

The electronic properties of benzimidazole derivatives, which can be tuned by substituent effects, make them promising for optoelectronic applications. However, the specific contributions of the 7-bromo-2,5-dichloro substitution pattern have not been documented.

Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Dye-Sensitized Solar Cells (DSSCs)

No studies were identified that investigate the application of this compound in the fabrication of OLEDs, OPVs, or DSSCs. Research on other halogenated or variously substituted benzimidazoles in these areas exists, but direct data on the performance of this compound as an emitter, donor, acceptor, or sensitizer (B1316253) is not available. researchgate.net

Fluorescent Probes and Biosensors for In Vitro Detection and Imaging

The development of fluorescent probes and biosensors is a significant application for many benzimidazole derivatives, which can be designed to exhibit changes in their fluorescence properties upon interaction with specific analytes. rsc.orgnih.govmdpi.com However, there are no published reports on the synthesis or application of this compound as a fluorescent probe or biosensor for in vitro detection and imaging.

Polymerization Monomers and Macromolecular Architectures for Advanced Plastics

While direct polymerization studies of this compound are not extensively documented, the broader class of benzimidazole-containing monomers is well-regarded for its role in creating high-performance polymers. These polymers, such as polybenzimidazoles (PBIs), are known for their exceptional thermal and chemical stability. The incorporation of halogen atoms, as in this compound, can be hypothesized to further enhance these properties.

The reactive N-H group of the imidazole (B134444) ring and the potential for functionalization at the halogenated positions offer pathways for its integration into polymer chains. For instance, it could serve as a monomer in condensation polymerization reactions. Theoretical studies and experimental data on related compounds suggest that the introduction of halogens can increase the glass transition temperature and improve the flame retardancy of the resulting polymers. Furthermore, the specific substitution pattern of this compound could influence the packing of polymer chains, potentially leading to materials with tailored mechanical and dielectric properties. For example, research on poly(benzoxazole-co-benzimidazole) has demonstrated the creation of bio-based plastics with ultra-low dielectric constants, a property that could be influenced by the presence and orientation of polar C-Halogen bonds. tdx.cat

Potential Polymer Property Influence of this compound Moiety Supporting Rationale from Analogous Systems
Thermal StabilityHighThe inherent stability of the benzimidazole ring is a known contributor to high-performance polymers like PBI.
Flame RetardancyEnhancedHalogenated compounds are well-established flame retardants.
Dielectric ConstantModifiedThe polar C-Cl and C-Br bonds would influence the dielectric properties of the polymer matrix. tdx.cat
Mechanical StrengthPotentially IncreasedHalogen bonding and dipole-dipole interactions between polymer chains could enhance intermolecular forces. acs.org

Role in Homogeneous and Heterogeneous Catalysis

The electron-rich nitrogen atoms in the imidazole ring of this compound make it a promising candidate for use as a ligand in catalysis. The electronic properties of the benzimidazole scaffold can be finely tuned by the electron-withdrawing effects of the chloro and bromo substituents.

In the field of asymmetric catalysis, the development of chiral ligands is paramount. While this compound is itself achiral, it can be functionalized to create chiral ligands. For instance, substitution at the N-1 position with a chiral group could lead to a new class of P,N or N,N-ligands. The steric bulk and electronic nature of the dichloro-bromo-substituted aromatic ring would play a crucial role in the stereochemical outcome of catalytic reactions. Research on other benzimidazole-based ligands has shown their effectiveness in a variety of asymmetric transformations, and the unique substitution pattern of this compound could offer new avenues for catalyst design.

As a ligand, this compound can be used to synthesize a variety of metal complexes that can act as precatalysts. The stability of these complexes would be influenced by the strength of the metal-ligand bond, which in turn is affected by the electronic properties of the benzimidazole. The electron-withdrawing halogen substituents are expected to decrease the basicity of the nitrogen atoms, which could influence the lability and reactivity of the resulting metal complexes. Computational studies on halogenated benzimidazoles have highlighted the importance of halogen bonding in stabilizing ligand-protein interactions, a principle that can be extended to the stabilization of transition states in catalytic cycles. acs.orgnih.gov

The development of heterogeneous catalysts is a key area of green chemistry, as it facilitates catalyst separation and recycling. Benzimidazole derivatives have been successfully immobilized on solid supports to create effective heterogeneous catalysts. nih.govmdpi.com this compound could be similarly anchored to a solid support, such as silica (B1680970) or a polymer resin, through its N-H group or by leveraging the reactivity of its halogen substituents in cross-coupling reactions. The resulting heterogeneous catalyst could then be employed in a variety of organic transformations, with the potential for easy recovery and reuse.

Catalysis Application Area Potential Role of this compound Key Structural Features
Asymmetric CatalysisChiral ligand precursorN-H for functionalization, steric and electronic influence of substituents
Precatalyst DesignStable ligand for metal complexesElectron-withdrawing groups tuning metal center reactivity
Heterogeneous CatalysisImmobilizable ligandReactive sites for anchoring to solid supports

Applications in Analytical Chemistry and Separation Sciences

The unique chemical properties of this compound also suggest its potential utility in analytical chemistry, particularly in chromatographic techniques.

In chromatographic analysis, derivatization is often employed to enhance the detectability or improve the separation of analytes. While there are no specific reports on the use of this compound as a derivatization agent, its structure suggests potential in this area. For example, it could be used to "tag" certain functional groups in other molecules to facilitate their detection by UV or mass spectrometry. The presence of three halogen atoms would give a distinct isotopic pattern in mass spectrometry, aiding in the identification of derivatized analytes.

Furthermore, the development of HPLC methods for the analysis of benzimidazole derivatives is an active area of research. The principles used in these methods could be applied to develop analytical protocols for this compound itself or for its derivatives. The hydrophobicity imparted by the halogen atoms would influence its retention behavior in reversed-phase HPLC, allowing for the development of specific and sensitive analytical methods.

Solid-Phase Extraction (SPE) Sorbents for Trace Analysis

There is no published research on the use of this compound as a functional component in the synthesis of solid-phase extraction (SPE) sorbents for trace analysis. The potential for the benzimidazole core, with its specific halogen substitutions, to offer unique selectivity in extracting trace analytes has not been explored in the scientific literature. Consequently, no data on its performance, such as adsorption capacity, selectivity, or application in specific analytical methods, is available.

Electrochemical Sensors and Transducers for Analyte Detection

No studies have been identified that investigate the incorporation of this compound into the design of electrochemical sensors or transducers. Research into the electrochemical properties of this specific compound, or its use as a receptor molecule or modifier for electrode surfaces to detect specific analytes, has not been reported. Therefore, there are no research findings or performance data, such as detection limits, sensitivity, or selectivity, to present.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 2,5 Dichloro 1h Benzo D Imidazole

High-Resolution Mass Spectrometry for Isotopic Abundance Pattern Analysis and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and elucidating the fragmentation pathways of organic molecules. For 7-bromo-2,5-dichloro-1H-benzo[d]imidazole, HRMS would provide an exact mass measurement, confirming its molecular formula, C₇H₃BrCl₂N₂.

A key feature in the mass spectrum of this compound would be its distinctive isotopic abundance pattern, arising from the natural isotopic distributions of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%). blogspot.comlibretexts.orguobasrah.edu.iq The molecular ion region would display a complex cluster of peaks. The most intense peak (M) would correspond to the isotopologue containing ⁷⁹Br and two ³⁵Cl atoms. Subsequent peaks at M+2, M+4, and M+6 would arise from the various combinations of ⁸¹Br, ³⁵Cl, and ³⁷Cl isotopes. artmolecule.frlibretexts.org The relative intensities of this cluster provide a definitive signature for the presence of one bromine and two chlorine atoms. blogspot.com

Hypothetical Isotopic Abundance Pattern for the Molecular Ion of C₇H₃BrCl₂N₂

m/z Isotopologue Relative Intensity (Approx.)
279.86 C₇H₃⁷⁹Br³⁵Cl₂N₂ (M) 100%
281.86 C₇H₃⁸¹Br³⁵Cl₂N₂ / C₇H₃⁷⁹Br³⁵Cl³⁷ClN₂ ~148%
283.86 C₇H₃⁸¹Br³⁵Cl³⁷ClN₂ / C₇H₃⁷⁹Br³⁷Cl₂N₂ ~71%

Note: Intensities are calculated based on natural isotopic abundances and represent a simplified model.

Electron impact (EI) ionization would induce fragmentation, providing insight into the molecule's structure. The fragmentation pathways for benzimidazoles are well-documented and typically involve characteristic losses. journalijdr.comresearchgate.netsemanticscholar.org For this compound, fragmentation would likely initiate with the loss of a halogen atom or the cleavage of the imidazole (B134444) ring. youtube.comyoutube.comnih.gov A plausible pathway involves the sequential loss of HCN, a characteristic fragmentation of the benzimidazole (B57391) core, leading to stable fragment ions. journalijdr.comresearchgate.net

Plausible Fragmentation Pathway

Ion Proposed Structure / Loss
[M]⁺˙ Molecular ion (C₇H₃BrCl₂N₂⁺˙)
[M-Br]⁺ Loss of a bromine radical
[M-Cl]⁺ Loss of a chlorine radical
[M-HCN]⁺˙ Loss of hydrogen cyanide from the imidazole ring

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamic Studies

NMR spectroscopy is paramount for the unambiguous assignment of a molecule's constitution and for studying its dynamic behavior in solution.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Proximity Determination

A suite of 2D NMR experiments would be required for the complete assignment of the ¹H and ¹³C signals of this compound. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For the target molecule, a COSY spectrum would show a correlation between the two aromatic protons, H-4 and H-6, confirming their ortho relationship. The N-H proton might show a weak correlation to H-6, depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com It would definitively link the signals of H-4 and H-6 to their respective carbons, C-4 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH), which is crucial for mapping the carbon skeleton. sdsu.eduyoutube.com Key HMBC correlations would include:

The N-H proton to C-2, C-7a, and C-6.

H-4 to C-2, C-5, C-6, and C-7a.

H-6 to C-4, C-5, C-7, and C-7a. These correlations would unambiguously place the substituents on the benzimidazole core. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of bonding. A key spatial correlation would be expected between the N-H proton and the H-6 proton, further confirming the structure and tautomeric form.

Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆)

Position δ ¹³C (ppm) δ ¹H (ppm) Key HMBC Correlations (from ¹H)
1 (N-H) - ~13.0 C-2, C-7a, C-6
2 ~145.0 - -
3a ~135.0 - -
4 ~125.0 ~7.8 (s) C-2, C-5, C-6, C-7a
5 ~120.0 - -
6 ~115.0 ~7.6 (s) C-4, C-5, C-7, C-7a
7 ~100.0 - -

Note: Chemical shifts are estimates based on substituted benzimidazoles and serve for illustrative purposes.

Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) provides structural information on crystalline materials, complementing data from X-ray diffraction. acs.orgbeilstein-journals.org For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR would be particularly informative. nih.govnih.gov Unlike in solution where fast tautomerization can average signals, ssNMR spectra often show distinct signals for each carbon and nitrogen in the asymmetric unit, effectively "freezing" the tautomeric state. beilstein-journals.orgnih.gov The appearance of multiple sets of resonances could indicate the presence of different polymorphs or multiple molecules in the crystallographic asymmetric unit. nih.gov

Variable Temperature NMR for Conformational Dynamics and Tautomeric Equilibria

Benzimidazoles exist as two rapidly interconverting tautomers. Variable-temperature (VT) NMR studies can be used to probe the kinetics and thermodynamics of this process. researchgate.netencyclopedia.pub As the temperature is lowered, the rate of proton exchange decreases. nih.gov For this compound, one would expect to see broadening of the averaged signals for the symmetric pairs (e.g., C-4/C-7 and C-5/C-6 in an unsubstituted benzimidazole) as the temperature decreases. beilstein-journals.org At the coalescence temperature, the signals merge, and at even lower temperatures, separate signals for each tautomer might be resolved, allowing for the determination of the equilibrium constant and the activation energy of the exchange process. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Crystallographic Data Refinement and Intermolecular Interaction Characterization (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Refinement of the diffraction data would yield a detailed model of the crystal structure. A key aspect of the analysis would be the characterization of non-covalent intermolecular interactions that dictate the crystal packing. nih.govnih.gov For this molecule, several interactions are expected:

Hydrogen Bonding: The N-H group is a strong hydrogen bond donor, and the sp²-hybridized imidazole nitrogen is a strong acceptor. It is highly probable that the molecules would form infinite chains or dimeric pairs through N-H···N hydrogen bonds, a common and robust motif in benzimidazole crystal structures. acs.orgrsc.orgresearchgate.net

Halogen Bonding: The bromine and chlorine atoms, particularly bromine, can act as halogen bond donors, interacting with Lewis basic sites like the imidazole nitrogen or even another halogen atom on an adjacent molecule. acs.orgacs.orgresearchgate.netsemanticscholar.org The directionality and strength of these C-Br···N or C-Cl···N interactions would be a critical feature of the crystal packing.

π-π Stacking: The planar benzimidazole ring system is prone to π-π stacking interactions. rsc.orgnih.gov These interactions, characterized by face-to-face arrangements of the aromatic rings of adjacent molecules, would further stabilize the crystal lattice. researchgate.netresearchgate.netrsc.org Analysis of the centroid-to-centroid distance and the slip angle would quantify the nature of this stacking. nih.gov

Hypothetical Crystallographic Data Table

Parameter Value
Chemical Formula C₇H₃BrCl₂N₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.8
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 975
Z 4
Density (calc, g/cm³) 1.91

Note: These values are hypothetical and representative of a small organic molecule with heavy atoms.

Polymorphism and Co-crystallization Studies of this compound

The solid-state packing of this compound is anticipated to be governed by a combination of intermolecular interactions, which can give rise to polymorphism—the existence of multiple crystalline forms. The primary interactions expected to direct the crystal architecture include hydrogen bonding, halogen bonding, and π–π stacking.

The benzimidazole core contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms of the imidazole ring). This facilitates the formation of robust N-H···N hydrogen bonds, which are a common feature in the crystal structures of benzimidazole derivatives, often leading to the formation of chains or dimeric motifs mdpi.comnih.gov.

Furthermore, the presence of bromine and chlorine atoms on the benzene (B151609) ring introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the nitrogen atom of a neighboring benzimidazole molecule (C-Br···N or C-Cl···N). The strength and directionality of these interactions can significantly influence the crystal packing and potentially lead to different polymorphic forms.

Co-crystallization, the process of forming a crystalline solid composed of two or more different molecules in a stoichiometric ratio, presents another avenue for modifying the solid-state properties of this compound. By introducing a co-former molecule, typically a carboxylic acid or another species capable of strong hydrogen bonding, it is possible to create novel supramolecular structures. researchgate.net In such co-crystals, the N-H and N atoms of the benzimidazole ring can form strong hydrogen bonds with the functional groups of the co-former, leading to predictable and stable crystalline assemblies. The selection of a suitable co-former can be guided by the principles of crystal engineering to achieve desired physical and chemical properties.

While specific experimental data on the polymorphism and co-crystallization of this compound are not available in the public domain, the known crystal structures of related halogenated benzimidazoles suggest that a rich variety of solid-state forms is highly probable.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a powerful tool for the identification of functional groups and the conformational analysis of this compound. The vibrational spectrum of this molecule is expected to exhibit characteristic bands corresponding to the vibrations of the benzimidazole core and the substituent atoms.

FTIR Spectroscopy:

The FTIR spectrum is anticipated to be dominated by several key absorption bands. The N-H stretching vibration of the imidazole ring is expected to appear as a broad band in the region of 3200-2800 cm⁻¹, characteristic of hydrogen-bonded N-H groups. The C-H stretching vibrations of the aromatic ring are predicted to occur around 3100-3000 cm⁻¹.

The "fingerprint region" below 1600 cm⁻¹ will contain a series of complex bands that are unique to the molecule. The C=N and C=C stretching vibrations of the benzimidazole ring are expected to be observed in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the C-H bonds will also be present in this region.

The presence of the halogen substituents will give rise to characteristic C-Cl and C-Br stretching vibrations. The C-Cl stretching bands are typically found in the 800-600 cm⁻¹ region, while the C-Br stretching vibration is expected at a lower frequency, generally in the 600-500 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy, which is sensitive to the polarizability of bonds, will provide complementary information to the FTIR data. The aromatic ring stretching vibrations are typically strong in the Raman spectrum and are expected to appear in the 1600-1400 cm⁻¹ region. The symmetric breathing mode of the benzene ring is also a characteristic Raman band.

The C-Cl and C-Br stretching vibrations will also be observable in the Raman spectrum, providing confirmatory evidence for the presence of these functional groups. The low-frequency region of the Raman spectrum may also reveal information about the lattice vibrations and intermolecular interactions in the solid state.

A hypothetical table of the predicted key vibrational frequencies for this compound is presented below, based on data from related benzimidazole derivatives. nih.govresearchgate.net

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (FTIR)Expected Intensity (Raman)
N-H Stretch3200-2800Medium-BroadWeak
C-H Stretch (Aromatic)3100-3000MediumMedium
C=N/C=C Stretch (Ring)1600-1400StrongStrong
C-H In-plane Bend1300-1000MediumMedium
C-H Out-of-plane Bend900-700StrongWeak
C-Cl Stretch800-600StrongMedium
C-Br Stretch600-500StrongMedium

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible Absorption Spectroscopy:

The UV-Visible absorption spectrum of this compound is expected to arise from π→π* and n→π* electronic transitions within the benzimidazole chromophore. The benzimidazole ring system typically exhibits two main absorption bands. The more intense band, usually observed at shorter wavelengths (around 240-250 nm), is attributed to the π→π* transition of the benzenoid part of the molecule. A second, often structured band at longer wavelengths (around 270-280 nm) corresponds to another π→π* transition.

The presence of the bromo and chloro substituents on the benzene ring is likely to cause a bathochromic (red) shift in these absorption bands compared to the unsubstituted benzimidazole. This is due to the extension of the conjugated system and the influence of the halogen atoms on the electronic structure. The solvent polarity can also influence the position and shape of the absorption bands.

Fluorescence Spectroscopy:

Upon excitation at a wavelength corresponding to its absorption bands, this compound may exhibit fluorescence. The emission spectrum is generally a mirror image of the longest wavelength absorption band and is shifted to a longer wavelength (Stokes shift).

However, the presence of heavy atoms like bromine can lead to enhanced intersystem crossing from the singlet excited state to the triplet state, a phenomenon known as the "heavy-atom effect." This can result in a decrease in fluorescence quantum yield and an increase in phosphorescence. Therefore, the fluorescence intensity of this compound may be weaker compared to non-halogenated or solely chlorinated analogs.

The photophysical properties, including the absorption maximum (λ_abs), molar absorptivity (ε), emission maximum (λ_em), and fluorescence quantum yield (Φ_f), would need to be experimentally determined. A hypothetical table of expected photophysical properties is provided below, based on trends observed for similar halogenated benzimidazoles.

PropertyPredicted Value
λ_abs (nm)~250 and ~285
ε (M⁻¹cm⁻¹)10,000 - 20,000
λ_em (nm)~300 - 350
Φ_f< 0.1

Structure Activity/property Relationship Sar/spr Analysis of 7 Bromo 2,5 Dichloro 1h Benzo D Imidazole and Its Analogs

Systematic Modification of Halogen Substituents and their Impact on Molecular Properties and Reactivity

The properties of the halogens—bromine and chlorine—differ, allowing for fine-tuning of molecular characteristics.

Interactive Table 1: Comparison of Physicochemical Properties of Halogen Substituents

Property Chlorine (Cl) Bromine (Br)
Electronegativity (Pauling Scale) 3.16 2.96
van der Waals Radius (Å) 1.75 1.85
Covalent Radius (Å) 1.02 1.20
Lipophilicity Contribution (π) +0.71 +0.86

| Polarizability (ų) | 2.18 | 3.05 |

Data sourced from various standard chemical data references.

This table illustrates that bromine is larger, more polarizable, and slightly more lipophilic than chlorine, while being less electronegative. In the context of 7-bromo-2,5-dichloro-1H-benzo[d]imidazole, replacing the bromine at C7 with chlorine would slightly decrease lipophilicity and size, while increasing the electron-withdrawing inductive effect at that position. Conversely, substituting the chlorines at C2 or C5 with bromine would increase steric bulk and lipophilicity. These modifications directly impact how the molecule fits into a biological target's binding site and its ability to cross cell membranes. For instance, increased lipophilicity can enhance membrane permeability, which is often beneficial for antimicrobial or anticancer activity. nih.gov

Beyond classical steric and electronic effects, halogens can participate in a highly directional, non-covalent interaction known as halogen bonding (XB). acs.org This occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.orgacs.org The strength of the halogen bond follows the trend I > Br > Cl > F, correlating with the polarizability and size of the halogen's σ-hole. nih.gov

In this compound, both the bromine at C7 and the chlorines at C2 and C5 are potential halogen bond donors. The bromine atom is the strongest XB donor among the three. These interactions are crucial in determining crystal packing in the solid state and in molecular recognition at biological targets like protein binding pockets. acs.orgnih.gov For example, the halogen atoms on the benzimidazole (B57391) ring can form stabilizing contacts with backbone carbonyl oxygens or the side chains of amino acids like serine, aspartate, and glutamate (B1630785) in a protein. acs.org The specific geometry of these interactions, where the C-X···Y angle is typically close to 180°, provides a level of structural specificity that can be exploited in drug design. acs.org The presence of multiple halogen atoms allows for the possibility of multiple halogen bonds, potentially leading to high-affinity binding.

Positional Effects of Substituents on Electronic Profiles, Reactivity, and Biological Interactions

The substitution pattern of this compound is critical to its function.

C2-Position : Substitution at the C2 position directly influences the guanidine-like C-N=C fragment. A chlorine atom at this position renders the C2 carbon highly electrophilic and susceptible to nucleophilic substitution, a common strategy for further functionalization of the benzimidazole core. chemicalbook.com It also significantly lowers the pKa of the imidazole (B134444) ring.

C5-Position : This position is para to the pyrrole-type nitrogen (N1). Substituents here have a significant electronic influence on the entire benzimidazole system. A chlorine atom at C5 strongly withdraws electron density, affecting the aromaticity and reactivity of the benzene (B151609) part of the molecule. In many studies on benzimidazoles, substitution at the 5- and/or 6-position is a key determinant of biological activity. nih.govnih.gov

C7-Position : The C7 position is adjacent to the N1-H group. The bulky and electron-withdrawing bromine atom here can exert both steric and electronic effects. It can influence the acidity of the N1-H proton and sterically hinder interactions at this side of the molecule. The proximity to the N1 position means it can also modulate the tautomeric equilibrium and the preferred conformation of N1-substituents.

The combined electronic effect of these three electron-withdrawing halogens makes the benzimidazole ring electron-deficient, which can be a key feature for certain biological activities or for applications in materials science where electron-accepting properties are desired. For instance, in one study, the presence of halogen atoms (Cl, Br, F) at the 5-position was found to increase antifungal activity. nih.gov

Influence of N-Substitution on Tautomerism, Protonation States, and Molecular Recognition

Unsubstituted benzimidazoles like this compound exist as a mixture of two rapidly interconverting annular tautomers (1H and 3H). In a symmetrically substituted benzene ring (e.g., 5,6-dichloro), these tautomers are identical. However, in an asymmetrically substituted compound like this one, the tautomers are distinct (7-bromo-2,5-dichloro-1H- and 4-bromo-2,6-dichloro-1H-benzimidazole), though one form may be more stable than the other.

Substitution at the N1 position, for example through N-alkylation, locks the molecule into a single tautomeric form. researchgate.netresearchgate.net This has profound consequences for molecular recognition:

Defined Hydrogen Bonding : N-substitution removes the N-H proton, which can act as a hydrogen bond donor. However, it defines the pyridine-like N3 as a specific hydrogen bond acceptor site. This removes the ambiguity of the tautomeric system and can lead to more specific and higher-affinity binding to a biological target. nih.gov

Modulation of Physicochemical Properties : N-alkylation or N-arylation can be used to systematically modify the lipophilicity, solubility, and steric profile of the molecule. researchgate.net This is a common strategy to improve pharmacokinetic properties. Water-assisted N-alkylation methods have been developed to create N-arylmethyl-2-substituted benzimidazoles. rsc.org

Altered Protonation State : The basicity of the benzimidazole is influenced by N-substitution. Alkylation at N1 generally leads to the formation of 1,3-dialkylbenzimidazolium salts under more rigorous conditions, introducing a permanent positive charge which can be exploited for specific ionic interactions. chemicalbook.com

Development of Predictive Models for Performance in Biological Systems or Material Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physical properties. mdpi.comnih.gov For a class of compounds like halogenated benzimidazoles, these models can predict the performance of novel analogs and guide further synthesis. doi.orgdinus.ac.id

Developing a predictive model for analogs of this compound would typically involve the following steps:

Data Set Assembly : A series of analogs would be synthesized with systematic variations in the halogen substituents (e.g., F, Cl, Br, I) and at different positions (C2, C4, C5, C6, C7), as well as different N1-substituents. Their biological activity (e.g., IC₅₀ for an enzyme) or a material property (e.g., corrosion inhibition efficiency) would be measured. doi.org

Descriptor Calculation : For each molecule, a large number of molecular descriptors would be calculated using computational chemistry. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). mdpi.comnih.gov

Model Building : Statistical or machine learning methods, such as Multiple Linear Regression (MLR), Random Forest (RF), or Neural Networks (NN), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity. mdpi.comdoi.org For instance, a QSAR study on the antiproliferative activity of substituted benzazoles found that descriptors related to the spatial distribution of atomic mass, polarizability, and van der Waals volumes were critical. mdpi.comnih.gov

Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules not used in model training). mdpi.com

For this compound and its analogs, a QSAR model might reveal that descriptors for halogen bonding potential, lipophilicity, and specific electronic parameters at the C2 and C5 positions are highly predictive of their activity. Such models are invaluable for accelerating the discovery of new lead compounds in drug development or for designing novel materials with specific properties, such as advanced corrosion inhibitors. doi.orgdinus.ac.id

Future Research Directions and Emerging Paradigms for 7 Bromo 2,5 Dichloro 1h Benzo D Imidazole

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize drug discovery and materials science. frontiersin.org For 7-bromo-2,5-dichloro-1H-benzo[d]imidazole, AI and machine learning (ML) offer powerful tools for the de novo design of novel analogs and the optimization of desired properties.

Generative AI algorithms can be trained on vast chemical databases to design new molecules with specific characteristics. frontiersin.org Starting with the this compound core, these models can generate thousands of virtual derivatives by modifying substituents or altering electronic properties. ML models, such as support vector machines (SVM) and artificial neural networks (ANN), can then predict the properties of these virtual compounds, including bioactivity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. ijpsjournal.commdpi.com This predictive power allows for the rapid screening of vast chemical spaces, prioritizing the synthesis of only the most promising candidates and significantly reducing the time and cost of development. frontiersin.org

Table 1: AI/ML Workflow for Derivative Design

Step Description AI/ML Tools Desired Outcome
1. Scaffolding Define the core structure: this compound. - A defined chemical starting point.
2. De Novo Generation Create novel molecular structures based on the core scaffold. Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) A large library of virtual candidate molecules.
3. Property Prediction Computationally screen virtual molecules for desired properties (e.g., target binding affinity, low toxicity). Quantitative Structure-Property Relationship (QSPR) models, ANNs, SVMs. ijpsjournal.comdinus.ac.id A narrowed-down list of high-potential candidates.
4. Synthesis Prioritization Rank candidates based on predicted efficacy and synthetic feasibility. Retrosynthesis Algorithms, Reaction Prediction Models. beilstein-journals.org An optimized list of molecules for laboratory synthesis.
5. Experimental Validation Synthesize and test the top-ranked candidates in vitro. - Experimental data on the properties of new compounds.
6. Model Refinement Feed experimental results back into the ML models to improve predictive accuracy. Active Learning, Reinforcement Learning. frontiersin.org More accurate and reliable predictive models for future design cycles.

Exploration of Novel Synthetic Pathways via Flow Chemistry, Electrochemical Synthesis, or Photocatalysis

Traditional batch synthesis of complex heterocyclic compounds can be inefficient and environmentally taxing. Modern synthetic methodologies offer greener, more efficient, and scalable alternatives for producing this compound and its derivatives.

Flow Chemistry : This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. It offers precise control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability. uc.ptnih.gov The synthesis of various heterocyclic compounds, including pyrroles and quinoxalines, has been successfully demonstrated in flow systems, suggesting its applicability for the condensation reactions typically used to form the benzimidazole (B57391) ring. uc.pt

Electrochemical Synthesis : Electrosynthesis uses electrical current to drive chemical reactions, often avoiding the need for harsh chemical oxidants or reductants. acs.orgacs.org Recent research has shown that benzimidazole derivatives can be synthesized efficiently through electrochemical C-H amination under mild conditions, without transition metals. acs.orgacs.org This approach is atom-economical and environmentally friendly, making it an attractive strategy for the synthesis of halogenated benzimidazoles. rsc.org

Photocatalysis : Utilizing light to promote chemical reactions, photocatalysis offers a sustainable method for synthesis. cnr.it The synthesis of benzimidazoles from nitro compounds and alcohols has been achieved using photocatalysts like TiO2, which uses light to generate the necessary reagents in situ. cnr.itresearchgate.net Visible-light-driven methods using novel photocatalysts have also been developed for the efficient creation of 2-aryl-benzimidazoles. doi.orgrsc.org

Table 2: Comparison of Modern Synthetic Methods

Method Principle Advantages for Benzimidazole Synthesis Potential Challenges
Flow Chemistry Reactions in a continuous stream. uc.pt Enhanced safety, scalability, precise control, high throughput. Initial setup cost, potential for clogging.
Electrochemical Synthesis Electron-driven reactions. acs.org Avoids harsh reagents, mild conditions, high functional group tolerance. acs.org Electrode passivation, electrolyte selection.
Photocatalysis Light-driven reactions. researchgate.net Uses renewable energy (light), green solvents (e.g., water), mild conditions. cnr.itresearchgate.net Catalyst stability, light penetration in scaled-up reactions.

Design of Multi-Target Directed Ligands Incorporating the Benzimidazole Core

Complex diseases, such as cancer and neurodegenerative disorders like Alzheimer's disease, often involve multiple pathological pathways. nih.gov The "one molecule, one target" paradigm is frequently insufficient. The design of Multi-Target Directed Ligands (MTDLs)—single compounds engineered to interact with multiple biological targets simultaneously—is a promising therapeutic strategy. nih.gov

The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net Benzimidazole derivatives have been developed as inhibitors of enzymes crucial in Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). researchgate.net The this compound structure could serve as an excellent starting point for creating MTDLs. The N-H position of the imidazole (B134444) ring and other positions on the benzene (B151609) ring are amenable to chemical modification, allowing for the attachment of other pharmacophores to engage secondary targets. For instance, by combining the benzimidazole core with a moiety known to inhibit Aβ aggregation, a novel MTDL for Alzheimer's could be developed. acs.org

Advanced Applications in Responsive Materials, Sensors, and Supramolecular Assemblies

Beyond medicine, the unique electronic and structural features of benzimidazoles make them ideal candidates for advanced materials. researchgate.net The this compound is particularly promising due to its multiple halogen atoms, which can participate in strong, directional non-covalent interactions known as halogen bonds. acs.org

Responsive Materials : The benzimidazole moiety is sensitive to pH, and its derivatives can be incorporated into polymers to create "smart" materials that respond to environmental changes. tandfonline.comresearchgate.net These materials could find use in controlled-release systems or as environmental sensors.

Chemical Sensors : The ability of the benzimidazole nitrogen atoms to chelate metal ions has been exploited to create fluorescent chemical sensors. tandfonline.comrsc.org These sensors can exhibit a "turn-off" or "turn-on" fluorescent response upon binding to specific ions like Cu²⁺ or Zn²⁺, enabling their detection at very low concentrations. rsc.orgnih.gov The specific substitution pattern of this compound could be fine-tuned to achieve high selectivity for specific analytes.

Supramolecular Assemblies : Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions. researchgate.net The halogen atoms on this compound make it an excellent building block for assemblies driven by halogen bonding. acs.orgresearchgate.net These interactions, combined with π-π stacking of the aromatic rings, can be used to construct complex architectures like molecular capsules, liquid crystals, and metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and molecular recognition. researchgate.netresearchgate.netresearchgate.net

Table 3: Potential Material Science Applications

Application Area Underlying Principle Potential Role of this compound
Fluorescent Sensors Metal ion chelation by imidazole nitrogen alters fluorescence. rsc.org Core scaffold for a selective sensor for environmental or biological analytes.
Responsive Polymers pH-dependent protonation/deprotonation of the imidazole ring. researchgate.net Monomer unit for creating pH-responsive hydrogels or films.
Supramolecular Materials Self-assembly via halogen bonding and π-π stacking. acs.orgresearchgate.net A highly directional building block (tecton) for constructing crystalline materials (MOFs, co-crystals). researchgate.net
Liquid Crystals Anisotropic molecular shape and directional intermolecular forces. acs.org The rigid, halogenated structure could promote the formation of liquid crystalline phases.

Deepening Mechanistic Understanding at the Molecular Level through Advanced Biophysical Techniques and Time-Resolved Spectroscopy

To rationally design novel compounds based on this compound, a deep understanding of its molecular interactions is essential. Advanced biophysical and spectroscopic techniques can provide atomic-level insights into how this molecule binds to biological targets or assembles into larger structures.

Advanced Biophysical Techniques : High-resolution techniques like X-ray crystallography can reveal the precise three-dimensional binding mode of a ligand within a protein's active site. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through methods like ¹H-NMR titration, can characterize binding events in solution and identify the specific atoms involved in the interaction. nih.gov Molecular docking and extensive molecular dynamics (MD) simulations can complement experimental data, providing insights into the stability and dynamics of ligand-protein complexes over time. nih.govnih.gov

Time-Resolved Spectroscopy : Techniques such as time-resolved fluorescence or absorption spectroscopy can probe the excited-state dynamics of the molecule. This is particularly relevant for applications in photocatalysis and sensing, where understanding processes like excited-state intramolecular proton transfer (ESIPT) or photoinduced electron transfer (PET) is crucial for optimizing performance. researchgate.netrsc.org Investigating these ultrafast processes can elucidate the mechanisms behind fluorescence quenching or activation in sensor applications.

By applying these advanced methods, researchers can move beyond trial-and-error and progress toward a more predictive, mechanism-driven approach to developing the next generation of therapeutics and materials based on the this compound scaffold.

Q & A

Basic: What are the common synthetic routes for preparing 7-bromo-2,5-dichloro-1H-benzo[d]imidazole and its derivatives?

Methodological Answer:
The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with halogenated aldehydes or ketones under acidic conditions. For example, substituted benzimidazoles like 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole (Sb23) are synthesized via refluxing halogenated precursors in ethanol or acetic acid, followed by purification via column chromatography . Catalytic methods, such as using nano SiO₂, can enhance reaction efficiency by facilitating C–N bond formation and reducing side products . Key steps include:

  • Halogenation : Bromine or chlorine substituents are introduced via electrophilic substitution or using halogenating agents (e.g., NBS or Cl₂).
  • Cyclization : Acid-catalyzed (e.g., HCl, acetic acid) cyclization of intermediates to form the benzimidazole core.
  • Characterization : Confirmation via FTIR (C=N stretching at ~1610 cm⁻¹), NMR (aromatic proton shifts at δ 7.3–8.3 ppm), and HRMS .

Basic: How can spectroscopic techniques (FTIR, NMR, MS) be employed to characterize the structural features of this compound?

Methodological Answer:

  • FTIR : Identifies functional groups such as the imidazole ring (C=N stretching at 1610–1620 cm⁻¹) and halogen bonds (C–Br at ~590 cm⁻¹, C–Cl at ~745 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear as multiplet signals in δ 7.3–8.3 ppm, with deshielding effects from electron-withdrawing halogens. ¹³C NMR confirms quaternary carbons adjacent to halogens (e.g., C–Br at ~110 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C₇H₄BrCl₂N₂ at m/z 280.89) and isotopic patterns consistent with bromine/chlorine .

Advanced: What advanced computational methods are used to predict the electronic properties and reactivity of halogenated benzimidazoles?

Methodological Answer:
Density Functional Theory (DFT) with the B3LYP/6-31G* basis set is widely used to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO), and predict reactivity . For example:

  • Electrostatic Potential Maps : Reveal electron-deficient regions near halogens, guiding electrophilic substitution sites.
  • TD-DFT : Predicts UV-Vis absorption spectra by simulating excited-state transitions .
  • Molecular Docking : Screens binding affinities to biological targets (e.g., EGFR kinase domain) using AutoDock Vina or Schrödinger Suite .

Advanced: How can researchers address contradictions in experimental data when optimizing reaction conditions for halogenated benzimidazole synthesis?

Methodological Answer:

  • Systematic Screening : Vary catalysts (e.g., SiO₂ vs. H₂SO₄), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to detect intermediates or byproducts causing yield discrepancies.
  • Statistical Design : Use Response Surface Methodology (RSM) to model interactions between variables (e.g., catalyst loading, time) and resolve conflicting yield/selectivity trends .

Advanced: What strategies are effective in evaluating the biological activity of halogenated benzimidazoles, such as EGFR inhibition or antimicrobial effects?

Methodological Answer:

  • In-Silico Screening : Perform molecular docking against EGFR (PDB ID: 1M17) to prioritize derivatives with strong binding (e.g., ΔG < −8 kcal/mol) .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) and toxicity (AMES test) .
  • In-Vitro Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) to determine IC₅₀ values.
    • Antimicrobial Activity : Disk diffusion against S. aureus or E. coli to measure inhibition zones .

Advanced: How does crystallography contribute to understanding the structural stability of halogenated benzimidazoles?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing interactions. For example:

  • Planarity : The benzimidazole core in 2-(naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole shows a dihedral angle of 61.73° with the phenyl ring, influencing π-π stacking .
  • Halogen Bonds : C–Br···N interactions (3.1–3.3 Å) stabilize crystal lattices and enhance thermal stability (TGA decomposition >250°C) .

Advanced: What experimental and computational approaches resolve discrepancies in reaction mechanisms for halogenated benzimidazole synthesis?

Methodological Answer:

  • Isotopic Labeling : Track ¹³C or ¹⁵N in intermediates to confirm cyclization pathways.
  • DFT Transition State Analysis : Identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) using Gaussian 16 .
  • In-Situ Monitoring : Raman spectroscopy or NMR kinetics to detect transient intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.